molecular formula C19H29ClN6O B611239 TC-A 2317 hydrochloride CAS No. 1245907-03-2

TC-A 2317 hydrochloride

Cat. No.: B611239
CAS No.: 1245907-03-2
M. Wt: 392.9 g/mol
InChI Key: DXVATYHPJJPMIN-UHFFFAOYSA-N
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Description

TC-A 2317 hydrochloride: is a potent and selective inhibitor of Aurora kinase A, with a dissociation constant (Ki) of 1.2 nanomolar. It exhibits excellent selectivity over Aurora kinase B (Ki = 101 nanomolar) and more than 60 other kinases. This compound is known for its good cell permeability and antitumor activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TC-A 2317 hydrochloride involves multiple steps, starting from commercially available starting materialsThe final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic route to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: TC-A 2317 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the cyano and amino groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of this compound, while oxidation and reduction reactions can modify the functional groups present on the molecule .

Scientific Research Applications

Chemistry: TC-A 2317 hydrochloride is used as a tool compound to study the role of Aurora kinase A in cell cycle regulation and mitosis. It helps in understanding the biochemical pathways and molecular mechanisms involved in cell division .

Biology: In biological research, this compound is used to investigate the effects of Aurora kinase A inhibition on cellular processes such as proliferation, apoptosis, and differentiation. It is also used in studies related to cancer biology and the development of targeted therapies .

Medicine: this compound has shown potential as an antitumor agent in preclinical studies. It is being explored for its therapeutic applications in various types of cancer, including colorectal carcinoma and other solid tumors .

Industry: In the pharmaceutical industry, this compound is used in drug discovery and development programs focused on targeting Aurora kinase A. It serves as a lead compound for the development of new anticancer drugs .

Mechanism of Action

TC-A 2317 hydrochloride exerts its effects by selectively inhibiting Aurora kinase A, a key regulator of mitosis. By binding to the ATP-binding site of Aurora kinase A, it prevents the phosphorylation of downstream substrates, leading to cell cycle arrest and apoptosis. This inhibition disrupts the proper alignment and segregation of chromosomes during cell division, ultimately resulting in the suppression of tumor growth .

Comparison with Similar Compounds

Uniqueness: TC-A 2317 hydrochloride stands out due to its high selectivity for Aurora kinase A over Aurora kinase B and other kinases. This selectivity reduces off-target effects and enhances its potential as a therapeutic agent. Additionally, its good cell permeability and pharmacokinetic profile make it a valuable tool in both research and drug development .

Biological Activity

Overview

TC-A 2317 hydrochloride is a selective inhibitor of Aurora kinase A, a critical enzyme involved in cell division. This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly due to its ability to disrupt mitotic progression and induce cell death in various cancer cell lines. This article reviews the biological activity of this compound, including its mechanism of action, effects on cell cycle regulation, and relevant case studies.

  • Chemical Name : 2-[(5-Hydroxy-1,5-dimethylhexyl)amino]-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]-3-pyridinecarbonitrile hydrochloride
  • CAS Number : 1245907-03-2
  • Purity : ≥98%

This compound exhibits potent inhibition of Aurora kinase A with a Ki value of 1.2 nM, while it shows significantly less potency against Aurora kinase B (Ki = 101 nM) and is selective over more than 60 other kinases (IC50 values > 1000 nM) . Its selectivity and potency make it a valuable tool for studying the role of Aurora kinases in cancer biology.

Effects on Cell Cycle

Research indicates that this compound disrupts mitotic progression in cancer cells. In studies involving various lung cancer cell lines (A549, A427, NCI-H1299), treatment with TC-A 2317 resulted in:

  • Accumulation of Cells with 4N DNA Content : This suggests that the compound induces polyploidy rather than a traditional G2/M arrest .
  • Alterations in Cyclin Levels : Cyclin A and B1 levels were significantly reduced, indicating that cells were not arrested at G2 or mitosis. Instead, cyclin D was upregulated in some cell lines, suggesting a G1 arrest .
  • Induction of Senescence : Increased activity of senescence-associated β-galactosidase (SA-β-gal) was observed in treated cells, indicating that TC-A 2317 can induce irreversible cell cycle arrest known as senescence .

Autophagy Induction

TC-A 2317 also influences autophagy pathways. The treatment led to reduced levels of p62/SQSTM1 and increased levels of LC3-II, markers indicative of autophagosome formation. This autophagic response may contribute to the low survival rates observed in treated cancer cells .

Lung Cancer Studies

A review highlighted the implications of Aurora kinases in lung cancer therapy. In particular, the modulation of Aurora kinase A activity through inhibitors like TC-A 2317 could enhance the efficacy of existing chemotherapy regimens by overcoming drug resistance .

Breast Cancer Research

Another study demonstrated that breast cancer cells adapted to CDK4/6 inhibitors by altering their cell cycle dynamics. The potential for TC-A 2317 to be used in combination therapies was suggested, given its ability to target different aspects of cell cycle regulation compared to CDK inhibitors .

Summary Table of Biological Activities

ActivityObservationReference
Aurora Kinase A Inhibition Ki = 1.2 nM
Cell Cycle Disruption Accumulation of cells with >4N DNA content
Senescence Induction Increased SA-β-gal activity
Autophagy Activation Reduced p62/SQSTM1; increased LC3-II

Q & A

Basic Research Questions

Q. What is the mechanistic basis for TC-A 2317 hydrochloride's selectivity toward Aurora A kinase over Aurora B kinase, and how should this inform cell-based assay design?

this compound exhibits a 84-fold higher selectivity for Aurora A kinase (Ki = 1.2 nM) compared to Aurora B (Ki = 101 nM) . This selectivity necessitates careful selection of cell lines with Aurora A-dependent proliferation mechanisms. Researchers should prioritize cell models with validated Aurora A expression (e.g., HCT-116 colon cancer cells) and include controls using Aurora B-specific inhibitors (e.g., AZD1152) to isolate target-specific effects. Dose-response curves should span 0.1–100 nM to capture IC50 values while minimizing off-target kinase inhibition.

Q. How should in vitro experiments be structured to evaluate this compound's antitumor activity?

Key steps include:

  • Cell viability assays : Use ATP-based luminescence (e.g., CellTiter-Glo) with 72-hour exposure to this compound to account for cell cycle arrest effects.
  • Kinase activity profiling : Employ recombinant Aurora A/B kinases in fluorescence polarization assays to validate target engagement.
  • Mitotic arrest quantification : Immunofluorescence staining for phospho-histone H3 (Ser10) to confirm Aurora A inhibition . Replicate experiments (n ≥ 3) and include vehicle controls to normalize baseline kinase activity.

Advanced Research Questions

Q. What strategies resolve discrepancies between this compound's in vitro potency and in vivo efficacy in xenograft models?

Discrepancies often arise from pharmacokinetic (PK) variability. Methodological considerations:

  • PK/PD modeling : Measure plasma and tumor drug levels via LC-MS to correlate exposure with target inhibition.
  • Dosing optimization : Administer this compound intravenously (5–20 mg/kg, BID) to maintain trough concentrations above the IC90 .
  • Tumor microenvironment analysis : Use IHC to assess Aurora A activity in harvested tumors, controlling for hypoxia-induced kinase upregulation.

Q. How can high-throughput screening (HTS) assays mitigate off-target effects given this compound's broad kinase selectivity profile?

Implement a tiered screening approach:

  • Primary screen : Test this compound at 10 nM (near Ki for Aurora A) in a kinase panel (e.g., DiscoverX KINOMEscan) to identify off-target hits.
  • Counter-screens : Use orthogonal assays (e.g., thermal shift profiling) for kinases with <10-fold selectivity margin.
  • Structural analysis : Perform co-crystallization studies to identify binding pocket residues responsible for selectivity; mutate residues (e.g., Leu210 in Aurora A) to validate specificity .

Q. What statistical methods are critical for analyzing dose-response data in this compound studies?

Use nonlinear regression (4-parameter logistic model) to calculate IC50/IC90 values. Address variability by:

  • Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude non-physiological responses.
  • Bootstrap resampling : Generate 95% confidence intervals for IC50 to assess precision.
  • Hill slope constraints : Fix slopes between 0.8–1.2 unless mechanistic evidence supports cooperativity .

Q. Data Validation and Contradiction Analysis

Q. How should researchers validate conflicting results in this compound's efficacy across cancer cell lines?

Follow a standardized validation pipeline:

  • Cell line authentication : Perform STR profiling to exclude cross-contamination.
  • Baseline kinase activity quantification : Use Western blotting for total/phospho-Aurora A levels.
  • Functional redundancy testing : Knock down Aurora A via siRNA; resistance to this compound suggests off-target effects.
  • Meta-analysis : Cross-reference data with public databases (e.g., GDSC) to identify lineage-specific sensitivities .

Q. What protocols ensure batch-to-batch consistency in this compound purity during long-term studies?

  • Analytical QC : Use HPLC-UV (≥98% purity threshold) and LC-MS to confirm molecular weight (463.3 g/mol).
  • Stability testing : Store lyophilized powder at −80°C; reconstitute in DMSO (10 mM stock) with ≤3 freeze-thaw cycles.
  • Bioactivity verification : Compare IC50 values across batches using a reference cell line (e.g., HeLa) .

Q. Experimental Design Optimization

Q. How can computational modeling enhance this compound's target validation in Aurora A mutant models?

Integrate molecular dynamics (MD) simulations with wet-lab

  • Binding free energy calculations : Use MM-GBSA to predict affinity changes for clinical mutants (e.g., Aurora A-L154R).
  • In vitro validation : Engineer mutant kinases via site-directed mutagenesis; measure Ki shifts using TR-FRET assays.
  • Correlation analysis : Plot simulated ΔG values against experimental Ki to refine predictive models .

Properties

IUPAC Name

2-[(6-hydroxy-6-methylheptan-2-yl)amino]-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridine-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N6O.ClH/c1-12-9-16(22-17-10-14(3)24-25-17)23-18(15(12)11-20)21-13(2)7-6-8-19(4,5)26;/h9-10,13,26H,6-8H2,1-5H3,(H3,21,22,23,24,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVATYHPJJPMIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)NC(C)CCCC(C)(C)O)NC2=NNC(=C2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245907-03-2
Record name 3-Pyridinecarbonitrile, 2-[(5-hydroxy-1,5-dimethylhexyl)amino]-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245907-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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